molecular formula C21H21N3O B12763528 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- CAS No. 133305-98-3

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)-

Cat. No.: B12763528
CAS No.: 133305-98-3
M. Wt: 331.4 g/mol
InChI Key: NQLPXGPQVKGCPR-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- is a heterocyclic compound that belongs to the imidazoquinoline family This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- can be achieved through various methods. One common approach involves the condensation of ketones and amidines under oxidative conditions. For instance, a one-pot oxidative condensation of ketones and amidines using molecular oxygen as the oxidant can yield tri-substituted imidazol-4-ones . This method involves the oxidation of the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazoquinolines and their derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity. The compound can also interact with cellular receptors, leading to changes in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

133305-98-3

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

1-benzyl-5-butylimidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C21H21N3O/c1-2-3-13-24-18-12-8-7-11-17(18)20-19(21(24)25)22-15-23(20)14-16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3

InChI Key

NQLPXGPQVKGCPR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3CC4=CC=CC=C4

Origin of Product

United States

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